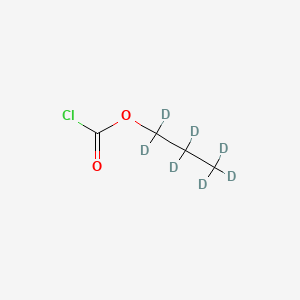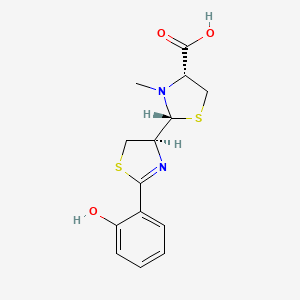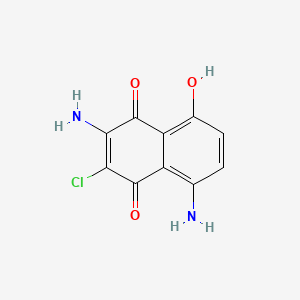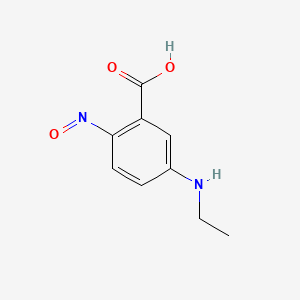
Propylchlorformiat-d7
Übersicht
Beschreibung
Propyl Chloroformate-d7 is a certified reference material used for highly accurate and reliable data analysis . It has been used as a derivatization reagent in the quantification of dopamine, serotonin, and norepinephrine in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry .
Molecular Structure Analysis
The linear formula of Propyl Chloroformate-d7 is ClCO2CD2CD2CD3 . The molecular weight is 129.59 .Chemical Reactions Analysis
Propyl Chloroformate-d7 has been used in the preparation of dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate . It has also been used as a derivatization reagent in the quantification of certain neurotransmitters .Physical And Chemical Properties Analysis
Propyl Chloroformate-d7 is a liquid with a boiling point of 105-106 °C (lit.) and a density of 1.15 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Analyse des Solvolyse-Reaktionswegs
Propylchlorformiat-d7 wird in der Untersuchung von Solvolyse-Reaktionen verwendet. Die erweiterte Grunwald-Winstein-Gleichung gilt für die Solvolyse von n-Propylchlorformiat in verschiedenen Lösungsmitteln und weist auf einen Additions-Eliminierungsweg in den meisten Lösungsmitteln und einen Ionisationsweg in Lösungsmitteln mit hoher Ionisierungsfähigkeit und geringer Nukleophilie hin .
Quantitative Aminosäure-Analyse
Diese Verbindung wird auch in massenspektroskopischen Methoden zur quantitativen Analyse von freien Aminosäuren verwendet. Eine solche Methode beinhaltet die Derivatisierung mit Propylchlorformiat/Propanol, gefolgt von einer Analyse mittels Gaschromatographie-Quadrupol-Massenspektrometrie (GC-qMS) im Single-Ion-Monitoring-Modus . Dieser Prozess ermöglicht die Automatisierung des gesamten Verfahrens, einschließlich der Zugabe von Reagenzien, der Extraktion und der Injektion in das GC–qMS-System .
Safety and Hazards
Wirkmechanismus
Target of Action
Propyl Chloroformate-d7 is a stable isotope-labelled compound . It is primarily used as a derivatizing agent in analytical chemistry . The primary targets of Propyl Chloroformate-d7 are the functional groups in the molecules that it is intended to derivatize, such as the amine groups in amino acids .
Mode of Action
Propyl Chloroformate-d7 interacts with its targets (e.g., amino acids) through a chemical reaction known as derivatization . In this process, the compound reacts with the functional groups in the target molecules, modifying their chemical structure. This modification can enhance the properties of the target molecules, such as volatility and stability, which are crucial for analysis in techniques like gas chromatography .
Biochemical Pathways
The exact biochemical pathways affected by Propyl Chloroformate-d7 would depend on the specific molecules it is used to derivatize. For instance, when used to derivatize amino acids, it could potentially affect pathways involving these amino acids . .
Result of Action
The primary result of Propyl Chloroformate-d7’s action is the successful derivatization of target molecules, enhancing their properties for subsequent analysis . For example, derivatization can increase the volatility of amino acids, making them suitable for analysis by gas chromatography .
Action Environment
The action of Propyl Chloroformate-d7 is influenced by various environmental factors in the laboratory setting. These can include the pH of the solution, the temperature, and the presence of other reactive substances. Proper storage is also crucial for maintaining the compound’s stability and efficacy . It is typically stored at a temperature of 2-8°C .
Biochemische Analyse
Biochemical Properties
Propyl Chloroformate-d7 plays a crucial role in biochemical reactions, particularly in the derivatization of amino acids and peptides for gas chromatography-mass spectrometry (GC-MS) analysis. The compound reacts with the amino groups of amino acids, forming stable derivatives that can be easily detected and quantified. This derivatization process improves the volatility and thermal stability of the amino acids, making them suitable for GC-MS analysis .
In biochemical reactions, Propyl Chloroformate-d7 interacts with enzymes and proteins that contain amino groups. The nature of these interactions involves the formation of covalent bonds between the chloroformate group of Propyl Chloroformate-d7 and the amino groups of the biomolecules. This reaction is essential for the accurate quantification of amino acids in complex biological samples .
Cellular Effects
Propyl Chloroformate-d7 influences various cellular processes by modifying the amino groups of proteins and peptides. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the derivatization of amino acids with Propyl Chloroformate-d7 can alter their availability and function within the cell, potentially impacting metabolic pathways and signaling cascades .
The compound’s effects on cell function are primarily related to its ability to modify amino acids and peptides, which are critical components of cellular processes. By altering the structure and function of these biomolecules, Propyl Chloroformate-d7 can influence cellular activities such as protein synthesis, enzyme activity, and signal transduction .
Molecular Mechanism
At the molecular level, Propyl Chloroformate-d7 exerts its effects through the formation of covalent bonds with amino groups in biomolecules. This binding interaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate group, resulting in the formation of a stable carbamate linkage .
This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the derivatization of amino acids with Propyl Chloroformate-d7 can result in changes in gene expression by altering the availability of amino acids required for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propyl Chloroformate-d7 can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness for derivatization reactions .
Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to Propyl Chloroformate-d7 can result in cumulative modifications of amino acids and peptides. These modifications can impact cellular processes such as metabolism and signal transduction, leading to changes in cell function over time .
Dosage Effects in Animal Models
The effects of Propyl Chloroformate-d7 vary with different dosages in animal models. At low doses, the compound effectively derivatizes amino acids and peptides without causing significant toxicity or adverse effects. At high doses, Propyl Chloroformate-d7 can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways .
Threshold effects have been observed, where a certain dosage level is required to achieve effective derivatization without causing toxicity. Beyond this threshold, higher doses can lead to adverse effects, including cellular damage and disruption of normal cellular functions .
Metabolic Pathways
Propyl Chloroformate-d7 is involved in metabolic pathways related to amino acid metabolism. The compound interacts with enzymes and cofactors involved in the derivatization of amino acids, facilitating their detection and quantification in analytical techniques .
The derivatization process can affect metabolic flux and metabolite levels by altering the availability and function of amino acids within the cell. This can impact various metabolic pathways, including those involved in protein synthesis, energy production, and signal transduction .
Transport and Distribution
Within cells and tissues, Propyl Chloroformate-d7 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on amino acids and peptides .
The transport and distribution of Propyl Chloroformate-d7 can influence its effectiveness for derivatization reactions and its impact on cellular processes. Proper localization within the cell is essential for the compound to interact with its target biomolecules and achieve the desired modifications .
Subcellular Localization
Propyl Chloroformate-d7 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .
This subcellular localization is crucial for the compound’s effectiveness in derivatizing amino acids and peptides. By targeting specific cellular compartments, Propyl Chloroformate-d7 can achieve precise modifications of biomolecules, influencing cellular processes such as metabolism and signal transduction .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKDTTWZXHEGAQ-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745975 | |
| Record name | (~2~H_7_)Propyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-42-0 | |
| Record name | (~2~H_7_)Propyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)


![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)
![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)



